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Compound of Interest

(R)-Pyrrolidine-2-carbonitrile
Compound Name:
hydrochloride

Cat. No.: B044792

For Researchers, Scientists, and Drug Development Professionals
Introduction

(R)-pyrrolidine-2-carbonitrile hydrochloride is a chiral heterocyclic compound of significant
interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the
presence of a reactive nitrile group make it a valuable building block for the synthesis of
various biologically active molecules. This technical guide provides a summary of the available
chemical and physical properties, alongside generalized experimental protocols for its
spectroscopic characterization. Despite a comprehensive search, specific experimental
spectroscopic data for this compound is not publicly available in the literature or chemical
databases. Therefore, this guide will focus on the expected spectral characteristics and the
methodologies for their determination.

Chemical and Physical Properties
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Property Value Source

Chemical Formula CsHoCIN2 [1112]

Molecular Weight 132.59 g/mol [1][2]

CAS Number 675602-84-3 [1]I3]
(2R)-pyrrolidine-2-carbonitrile

IUPAC Name _ [3]
hydrochloride

(R)-2-Cyanopyrrolidine
hydrochloride, (2R)-2-

Synonyms . o [1]3]
Pyrrolidinecarbonitrile

monohydrochloride

Physical Form Solid [3]
Inert atmosphere, room

Storage Temperature [3]
temperature

Spectroscopic Data (Predicted and Expected)

While specific experimental data is not available, the expected spectroscopic characteristics
can be inferred from the analysis of similar structures, such as (S)-1-(2-chloroacetyl)pyrrolidine-
2-carbonitrile.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the
pyrrolidine ring and the amine proton. The chiral center at C2 will lead to diastereotopic protons
on the ring, resulting in complex splitting patterns. The hydrochloride form will likely show a
broad signal for the N-H protons.

Expected Chemical Shifts (in CDCls or D20):
e H2: Amultiplet around 4.0-4.5 ppm.

e H3, H4, H5: A series of complex multiplets in the range of 1.8-3.5 ppm.
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o NH2*: A broad singlet, the chemical shift of which is highly dependent on concentration and
solvent, likely in the range of 7.0-9.0 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Expected Chemical Shifts (in CDCls or D20):

e C2:45-55 ppm.

e C3, C4, C5: 20-50 ppm.

e CN (Nitrile): 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Expected Absorption Bands (cm~1):

N-H stretch (amine salt): Broad band in the region of 2400-3200 cm™2.

C-H stretch (alkane): 2850-3000 cm™1,

C=N stretch (nitrile): 2220-2260 cm~1 (this can be a weak to medium intensity band).

N-H bend (amine): 1500-1650 cm~1.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern
of the molecule. For the hydrochloride salt, the mass spectrum will typically show the mass of
the free base.

Expected Molecular lon Peak (for the free base, CsHsN2):

e [M+H]*: m/z = 97.07
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrrolidine derivatives
and would be applicable for the characterization of (R)-pyrrolidine-2-carbonitrile
hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-pyrrolidine-2-carbonitrile
hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide (D20) or Methanol-
d4). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-
(trimethylsilyl)propionic-2,2,3,3-ds acid sodium salt (TSP) for aqueous solutions.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5
seconds), and a larger number of scans due to the lower natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the internal standard.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Chemical lonization (CI).

o Data Acquisition:

o Introduce the sample into the mass spectrometer.
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o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the

parent ion.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major

fragment ions.

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a novel or commercially sourced chemical compound like (R)-pyrrolidine-2-

carbonitrile hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b044792?utm_src=pdf-body-img
https://www.benchchem.com/product/b044792?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. pharmaffiliates.com [pharmaffiliates.com]

2. calpaclab.com [calpaclab.com]

3. (R)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE CAS#: 675602-84-3
[amp.chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide on (R)-pyrrolidine-2-
carbonitrile hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044792#spectroscopic-data-for-r-pyrrolidine-2-
carbonitrile-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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